Iopydone

Description

The exact mass of the compound this compound is 346.83041 g/mol and the complexity rating of the compound is 187. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['135284', '60547']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

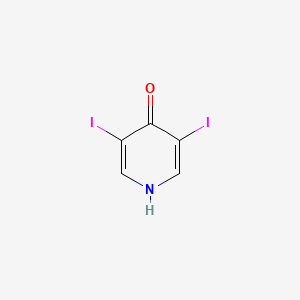

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPFEVLOFNAKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063954 | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-93-1, 7153-08-4 | |

| Record name | Iopydone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopydone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopydone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPYDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6B56XB19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iopydone synthesis pathways and mechanisms

The synthesis of this compound is a classic yet highly relevant example of heterocyclic chemistry. While multiple pathways exist, the in-situ generation of iodine from inexpensive salts provides the most practical, scalable, and economically viable route for producing this important diagnostic agent. [6]The principles of electrophilic activation and purification via acid-base chemistry are fundamental and serve as a valuable model for the synthesis of other functionalized pyridone derivatives. Future research may focus on developing continuous flow synthesis methods for even greater efficiency and safety, or exploring alternative, greener oxidizing systems to further improve the environmental profile of the synthesis. [9]

References

-

D. K. T. Yadav, B. M. Bhanage. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [7][8][9]2. Vulcanchem. (n.d.). This compound - 5579-93-1. Retrieved from Vulcanchem. [1]3. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]. [3]4. University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from University of Bristol, School of Chemistry. [10]5. P. M. S. de Souza, et al. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. [11]6. Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives. Retrieved from Benchchem. [12]7. DrugFuture. (n.d.). This compound. Retrieved from [Link]. [2]8. Benchchem. (n.d.). Application Notes and Protocols for the Iodination of 2,6-diethyl-4(1H)-pyridone. Retrieved from Benchchem. [13]9. CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]. [4]10. Smolecule. (n.d.). Buy this compound | 5579-93-1 | >98%. Retrieved from Smolecule. [5]11. J. Hartwig, A. Kirschning. (2016). Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone. Chemistry. [14]12. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine. (n.d.). Google Patents. [6]13. Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link].

Sources

- 1. This compound (5579-93-1) for sale [vulcanchem.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C5H3I2NO | CID 21752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Buy this compound | 5579-93-1 | >98% [smolecule.com]

- 6. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-pyridones [bristol.ac.uk]

- 11. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Iopydone

Foreword: Understanding the Core Characteristics of Iopydone

This compound, known chemically as 3,5-diiodo-4(1H)-pyridinone, is a high-density, iodinated organic compound.[1] Its primary significance lies in its application as a radiopaque contrast agent, particularly in historical use for procedures like bronchography.[1] The two iodine atoms attached to its pyridinone backbone are responsible for its ability to absorb X-rays, thereby enhancing the visibility of internal structures in medical imaging.[2] A thorough understanding of its physicochemical properties is paramount for formulation development, stability assessment, analytical method development, and exploring new potential applications, such as its recently studied antimicrobial properties.[1] This guide provides a detailed examination of these core properties, grounded in established analytical principles and methodologies.

Chemical Identity and Molecular Structure

The foundational attributes of this compound are rooted in its molecular structure. It is a heterocyclic compound featuring a pyridinone ring system.[1][3] The presence of two heavy iodine atoms contributes significantly to its high molecular weight and density.[1][2]

Table 1: Molecular Descriptors and Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | 3,5-diiodo-1H-pyridin-4-one | [3] |

| Synonyms | 3,5-diiodo-4(1H)-pyridone, Hytrast, Iopydonum | [1][3][4] |

| CAS Registry Number | 5579-93-1 | [1][3][4][5] |

| Molecular Formula | C₅H₃I₂NO | [1][2][4] |

| Molecular Weight | 346.89 g/mol | [1][2][3][4] |

| Exact Mass | 346.8304 Da | [1][4] |

| Elemental Composition | C: 17.31%, H: 0.87%, I: 73.17%, N: 4.04%, O: 4.61% | [2][4] |

| InChI Key | FRPFEVLOFNAKBS-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=C(C(=O)C(=CN1)I)I | [1][2][3] |

The structure of this compound exists in a keto-enol tautomerism, stabilized by resonance within the pyridinone ring.[2] X-ray crystallography has confirmed the planarity of this ring system.[1]

Caption: Chemical structure of this compound (3,5-diiodo-4(1H)-pyridinone).

Core Physicochemical Properties

The interaction of this compound with various physical and chemical systems is dictated by a set of fundamental properties. These parameters are critical for predicting its behavior during formulation, administration, and analysis.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation design. This compound exhibits a distinct solubility profile characterized by its poor aqueous solubility and preference for specific solvent systems.

Causality Behind Solubility: The hydrophobic nature of the diiodinated aromatic system significantly limits its solubility in aqueous media.[2] However, the pyridone ring contains a weakly acidic proton. In the presence of a base, this proton can be removed (deprotonation), forming a salt that is significantly more soluble in water.[1] This pH-dependent solubility is a key characteristic.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Rationale |

| Water | Practically Insoluble | High hydrophobicity from diiodo-aromatic ring.[1][2] |

| Ethanol | Practically Insoluble | Insufficient polarity to overcome crystal lattice energy.[1] |

| Ether | Practically Insoluble | Non-polar solvent unable to interact with polar functional groups.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | High-polarity aprotic solvent capable of disrupting intermolecular forces.[2][4] |

| Alkaline Solutions (e.g., NaOH) | Soluble | Deprotonation of the pyridone ring forms a soluble salt.[1] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of this compound solid to a series of amber glass vials, each containing a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer, 0.1 M NaOH). The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm chemically inert filter (e.g., PVDF) to remove all undissolved particles. Discard the first portion of the filtrate to avoid adsorption errors.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of a validated analytical method, such as the HPLC-UV method described in Section 4.0.

-

Calculation: Determine the concentration of this compound in the filtrate. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Acidity and Lipophilicity (pKa and LogP)

The pKa and LogP are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.

-

Acidity (pKa): The predicted pKa value for this compound is approximately 7.68.[2] This value corresponds to the dissociation of the proton from the pyridone nitrogen, classifying it as a weak acid. This acidity is the scientific basis for its increased solubility in alkaline conditions, a crucial consideration for developing intravenous or other aqueous formulations.[1][2]

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (octanol) and aqueous phase. The computed XLogP3 value for this compound is 1.5.[3] This positive value indicates a moderate degree of lipophilicity, consistent with its poor water solubility and the hydrophobic contribution of the two large iodine atoms.

Caption: Experimental workflow for a forced degradation study of this compound.

-

Sample Preparation: Prepare multiple samples of this compound in solution and as a solid powder.

-

Stress Application:

-

Acid/Base Hydrolysis: Treat solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose the solid powder to dry heat (e.g., 80°C).

-

Photolytic: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4.0). A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Validation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other. Mass balance should be assessed to ensure all products are accounted for.

Analytical Methods for Quantification

Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Principle of Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being moderately lipophilic, is well-retained on a non-polar stationary phase (like C18) and is eluted with a polar mobile phase. Its conjugated ring system allows for sensitive detection using a UV detector.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a robust, self-validating system for the quantification of this compound.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve appropriate retention and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm. [1]* Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or mobile phase) and create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the this compound sample in the same solvent as the standards to achieve a concentration within the calibration range.

-

Validation (per ICH Q2(R1)):

-

Specificity: Demonstrate that degradation products and excipients do not interfere with the this compound peak, as confirmed by forced degradation studies.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 0.1 - 50 µg/mL) with a correlation coefficient (r²) > 0.999.

-

Accuracy: Determine the closeness of test results to the true value by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample, ensuring the relative standard deviation (RSD) is within acceptable limits (e.g., <2%).

-

Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., 0.1 µg/mL). [1] 6. Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) to ensure the method remains unaffected.

-

References

- This compound - 5579-93-1. Vulcanchem.

- Buy this compound | 5579-93-1 | >98%. Smolecule.

- This compound | C5H3I2NO | CID 21752.

- This compound | CAS#5579-93-1 | iodin

-

This compound. CAS Common Chemistry. [Link]

Sources

Biological activities of novel Iopydone derivatives

An In-depth Technical Guide to the Biological Activities of Novel Iodopyridone Derivatives

Authored by a Senior Application Scientist

Abstract

The pyridone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an iodine atom onto this scaffold gives rise to iodopyridone derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the latest advancements in the study of novel iodopyridone derivatives. We will explore their synthesis, delve into their primary biological activities—anticancer, antimicrobial, and antiviral—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and future directions for this promising class of therapeutic candidates.

The Iodopyridone Scaffold: A Nexus of Therapeutic Potential

The unique physicochemical properties of the iodopyridone core make it an attractive starting point for drug discovery. The pyridine ring is a versatile pharmacophore capable of engaging in various non-covalent interactions, while the attached iodine atom introduces several key advantages:

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, a strong, directional, non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

-

Lipophilicity: The presence of iodine increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.

-

Metabolic Stability: The carbon-iodine bond can be more stable to metabolic degradation compared to other carbon-halogen bonds, potentially leading to improved pharmacokinetic profiles.

These properties, combined with the vast potential for synthetic modification, have made iodopyridone derivatives a fertile ground for the development of novel therapeutic agents.

Synthesis of Novel Iodopyridone Derivatives

The synthesis of iodopyridone derivatives often begins with the construction of the core pyridone ring, followed by a regioselective iodination step. A common synthetic strategy involves the use of chalcone precursors to first synthesize pyridone derivatives, which can then be subjected to iodination.[1] More recent and efficient methods utilize iodine-catalyzed one-pot three-component condensations to generate fused heterocyclic systems like imidazo[1,2-a]pyridines.[2][3]

The general approach allows for the introduction of a wide variety of substituents on the pyridone ring, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key Biological Activities and Mechanisms of Action

Novel iodopyridone derivatives have demonstrated significant potential across several therapeutic areas. The following sections will detail their most prominent biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of iodopyridone derivatives. These compounds have been shown to be cytotoxic to a range of cancer cell lines, often with impressive potency.

Mechanism of Action:

The anticancer effects of iodopyridone derivatives are often multifactorial, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][4]

-

Cell Cycle Arrest: Many iodopyridone compounds induce cell cycle arrest, frequently at the G2/M phase.[1] This is often achieved by upregulating cell cycle inhibitors like p53 and p21, and downregulating cyclins such as Cyclin D1.[1] The activation of the p53 pathway is a critical event, as it can halt the proliferation of cells with damaged DNA, providing an opportunity for repair or triggering apoptosis if the damage is too severe.

-

Induction of Apoptosis: Iodopyridone derivatives are potent inducers of apoptosis, or programmed cell death. This is often mediated through both intrinsic and extrinsic pathways. Evidence suggests that these compounds can increase the expression of pro-apoptotic proteins and activate caspases, which are the executioners of apoptosis.[5] For instance, some derivatives have been shown to upregulate the apoptosis-associated protein JNK and induce its phosphorylation.[1]

-

Inhibition of Kinase Signaling: Several studies have pointed to the ability of these compounds to inhibit critical kinase signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[5]

Below is a diagram illustrating the convergence of these mechanisms.

Caption: MTT Assay Experimental Workflow.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective iodopyridone derivatives relies heavily on understanding their structure-activity relationships (SAR). [6][7][8]SAR studies have revealed several key insights:

-

The position and electronic nature of substituents on the aryl ring attached to the pyridone core can significantly impact activity. Electron-withdrawing groups, for instance, can influence receptor binding affinity. [6][7]* The nature of the substituent at the 3- and 5-positions of the pyridone ring is also critical. Ester groups have been found to be particularly effective in some series. [6][7]* For fused systems like imidazopyridines, modifications to the imidazole portion of the molecule can fine-tune the biological profile. [9] Future Directions:

The field of iodopyridone derivatives is ripe for further exploration. Future research should focus on:

-

Target Deconvolution: While the phenotypic effects of these compounds are well-documented, identifying their precise molecular targets will be crucial for rational drug design and understanding potential off-target effects.

-

Expansion of Therapeutic Applications: The potent biological activities of these compounds suggest that they may be effective against a wider range of diseases, including inflammatory disorders and neurodegenerative diseases.

-

In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of lead candidates in animal models.

Conclusion

Novel iodopyridone derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents, coupled with their synthetic tractability, makes them prime candidates for further drug development. A thorough understanding of their mechanisms of action and structure-activity relationships, guided by robust experimental methodologies, will be essential in translating the therapeutic potential of these compounds from the laboratory to the clinic.

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed. Available at: [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. Available at: [Link]

-

Novel preparation of functionalized iodotetrahydronaphthyridine, iodoazaindoline, and iodotetrahydropyridoazepine systems - ResearchGate. Available at: [Link]

-

Antiviral Activity of Jodantipyrin - An Anti-Inflammatory Oral Therapeutic with Interferon-Inducing Properties - ResearchGate. Available at: [Link]

-

Structure activity relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

New pyridine derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

-

Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. Available at: [Link]

-

Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed. Available at: [Link]

-

(PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity - ResearchGate. Available at: [Link]

-

The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. Available at: [Link]

-

Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - Semantic Scholar. Available at: [Link]

-

Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. Available at: [Link]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Available at: [Link]

-

Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - NIH. Available at: [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. Available at: [Link]

-

Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - Bohrium. Available at: [Link]

-

A review: Biological activities of novel cyanopyridine derivatives - PubMed. Available at: [Link]

-

Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - NIH. Available at: [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. Available at: [Link]

Sources

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Cellular Mechanisms of Iopydone: A-Technical Whitepaper for Cellular Models

An In-depth Technical Guide for Researchers

Introduction

Iopydone, chemically known as 3,5-diiodo-4(1H)-pyridone, is a molecule primarily recognized for its application as a radio-contrast agent in medical imaging. Its iodine-rich structure provides excellent X-ray attenuation, making it a valuable tool for visualizing anatomical structures. However, the biological activity of this compound at a cellular level, beyond its radiopaque properties, remains a largely unexplored frontier. This technical guide aims to bridge this knowledge gap by providing a comprehensive exploration of the potential mechanisms of action of this compound in cellular models.

Drawing upon the known cellular effects of structurally related compounds, such as iodinated molecules and pyridinone derivatives, this document will present hypothesized mechanisms of action and detail the experimental frameworks required to investigate them. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential therapeutic applications of this compound and similar compounds.

Hypothesized Mechanism 1: Induction of Oxidative Stress and Apoptotic Cell Death

A plausible mechanism of action for this compound is the induction of cellular oxidative stress, a phenomenon observed with other iodinated contrast agents[1][2]. The presence of two iodine atoms on the pyridinone ring may facilitate the generation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.

Causality Behind Experimental Choices

The proposed experimental workflow is designed to first establish a cytotoxic effect of this compound and then to dissect the underlying mechanism, focusing on the role of oxidative stress. The choice of cell lines includes those known to be sensitive to iodinated contrast media (renal cells) and cancer cell lines, representing a potential therapeutic target.

Experimental Workflow: Investigating this compound-Induced Oxidative Stress

Caption: Experimental workflow for investigating oxidative stress-mediated cytotoxicity of this compound.

Detailed Experimental Protocols

1. Cell Culture and this compound Treatment:

-

Human kidney proximal tubule epithelial cells (HK-2), human lung carcinoma cells (A549), and human breast cancer cells (MCF-7) will be cultured in their respective recommended media.

-

A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 1 µM to 100 µM.

2. Cytotoxicity Assays:

-

MTT Assay: Cells will be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. MTT reagent will be added, and the resulting formazan crystals will be solubilized. Absorbance will be measured at 570 nm to determine cell viability.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage, will be measured using a commercially available kit.

3. Measurement of Intracellular ROS:

-

Cells will be treated with this compound for various time points.

-

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) will be added to the cells. In the presence of ROS, DCFDA is oxidized to the highly fluorescent DCF.

-

Fluorescence intensity will be measured using a fluorescence microplate reader or flow cytometer.

4. Assessment of Apoptosis:

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells will be stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, will be measured using a luminogenic substrate.

Anticipated Data and Interpretation

| Parameter | Expected Outcome with this compound Treatment | Interpretation |

| Cell Viability (MTT) | Dose- and time-dependent decrease | This compound is cytotoxic |

| LDH Release | Dose- and time-dependent increase | This compound causes cell membrane damage |

| Intracellular ROS | Increased DCF fluorescence | This compound induces oxidative stress |

| Annexin V Positive Cells | Increase in early and late apoptotic populations | This compound induces apoptosis |

| Caspase-3/7 Activity | Increased luminescence | Apoptosis is mediated by caspase activation |

Hypothesized Mechanism 2: Perturbation of Cellular Bioenergetics

The pyridinone scaffold is present in molecules that can influence cellular metabolism. For instance, a derivative, 4-pyridone-3-carboxamide-1β-d-ribonucleoside, has been shown to impair cellular energetics by inhibiting glycolysis[3]. It is conceivable that this compound could similarly disrupt the metabolic balance within cells, particularly in cancer cells that are heavily reliant on glycolysis (the Warburg effect).

Causality Behind Experimental Choices

This line of investigation focuses on the metabolic phenotype of cells upon this compound treatment. The Seahorse XF Analyzer is a powerful tool to simultaneously measure mitochondrial respiration and glycolysis, providing a comprehensive picture of cellular bioenergetics.

Experimental Workflow: Metabolic Profiling of this compound-Treated Cells

Caption: Workflow for assessing the impact of this compound on cellular bioenergetics.

Detailed Experimental Protocols

1. Seahorse XF Analysis:

-

Cancer cell lines with a high glycolytic index (e.g., HCT116, HeLa) will be seeded in Seahorse XF plates.

-

After adherence, cells will be treated with this compound for a defined period.

-

Glycolysis Stress Test: The extracellular acidification rate (ECAR) will be measured sequentially after the injection of glucose, oligomycin, and 2-deoxyglucose (2-DG) to determine key parameters of glycolysis.

-

Mito Stress Test: The oxygen consumption rate (OCR) will be measured following the injection of oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

2. Validation Assays:

-

Glucose Uptake: Cells will be treated with this compound, and the uptake of a fluorescent glucose analog (e.g., 2-NBDG) will be measured.

-

Lactate Production: The concentration of lactate in the culture medium will be quantified using a colorimetric assay.

Anticipated Data and Interpretation

| Parameter | Expected Outcome with this compound Treatment | Interpretation |

| ECAR | Decrease in basal glycolysis and glycolytic capacity | This compound inhibits glycolysis |

| OCR | No significant change or a compensatory increase | The primary metabolic effect is on glycolysis |

| Glucose Uptake | Decreased | This compound inhibits glucose transport |

| Lactate Production | Decreased | Reduced glycolytic flux |

Hypothesized Mechanism 3: Direct Inhibition of Cellular Targets

The pyridinone ring is a "privileged structure" in medicinal chemistry, found in numerous compounds that act as specific enzyme inhibitors[4]. For example, certain pyridinone-containing molecules have been developed as inhibitors of EZH2, a histone methyltransferase often dysregulated in cancer[5]. It is possible that this compound could bind to and inhibit the function of specific cellular proteins.

Causality Behind Experimental Choices

Identifying a direct molecular target of this compound requires an unbiased approach. A combination of computational and experimental methods is proposed to narrow down the potential protein interactors.

Experimental Workflow: Target Identification for this compound

Caption: A multi-pronged strategy for the identification and validation of this compound's cellular targets.

Detailed Methodologies

1. In Silico Reverse Docking:

-

The 3D structure of this compound will be docked against a library of known protein structures to predict potential binding partners.

2. Affinity Chromatography:

-

This compound will be chemically modified to be immobilized on chromatography beads.

-

Cell lysates will be passed over the this compound-conjugated beads.

-

Proteins that bind to this compound will be eluted and identified by mass spectrometry.

3. Cellular Thermal Shift Assay (CETSA):

-

Intact cells or cell lysates will be treated with this compound.

-

The samples will be heated to various temperatures, and the aggregation of proteins will be assessed by Western blotting or mass spectrometry.

-

Binding of this compound to a target protein is expected to increase its thermal stability.

4. In Vitro Validation:

-

Once a putative target is identified, its interaction with this compound will be confirmed using in vitro assays, such as enzyme inhibition assays or surface plasmon resonance (SPR).

Conclusion and Future Perspectives

While this compound has a well-defined role in diagnostic imaging, its potential as a biologically active molecule in cellular models is an exciting and underexplored area of research. The mechanisms proposed in this guide—induction of oxidative stress, metabolic reprogramming, and direct target inhibition—provide a rational starting point for a comprehensive investigation.

The successful elucidation of this compound's mechanism of action could pave the way for its repurposing or the development of novel therapeutic agents based on its chemical scaffold. A thorough understanding of its cellular effects is the critical first step in this endeavor.

References

-

Update on the renal toxicity of iodinated contrast drugs used in clinical medicine. PMC - NIH. [Link]

-

The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM). NIH. [Link]

-

Metabolic Pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and Its Effects on Cellular Energetics. PubMed. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. PubMed. [Link]

Sources

- 1. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of Iopydone-Protein Interactions

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-Depth Technical Guide to the In Silico Investigation of Iopydone's Molecular Interactions

Abstract

The characterization of interactions between small molecules and proteins is a cornerstone of modern pharmacology and toxicology. This compound, a diagnostic agent, presents a compelling case for the application of advanced computational techniques to elucidate its binding mechanisms at an atomic level. This guide eschews a conventional template to provide a logically structured, technically robust framework for modeling this compound-protein interactions. As a Senior Application Scientist, my objective is to impart not just a protocol, but a field-proven methodology grounded in causality and scientific integrity. We will progress from foundational setup and molecular docking to the dynamic assessment of complex stability through molecular dynamics simulations. Each protocol is designed as a self-validating system, supported by authoritative references and visualized through clear, structured diagrams and data tables.

Part 1: Foundational Strategy & System Preparation

The In Silico Rationale: Beyond the Bench

The decision to employ computational modeling is a strategic one. While experimental methods provide invaluable data, in silico approaches offer a unique lens to visualize and quantify molecular events that are often difficult to capture empirically.[1][2] The primary advantages are threefold:

-

Atomic Resolution: We can observe the precise orientation, conformation, and dynamic interplay between this compound and its protein target.

-

Cost and Time Efficiency: Computational screening and simulation can prioritize and refine hypotheses, significantly reducing the experimental workload.[2]

-

Mechanistic Insight: These models allow us to dissect the energetic contributions of specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern the binding event.

System Definition: Selecting the Components

The Protein Target: The first critical choice is the protein receptor. In the absence of a known specific target for this compound, a logical and common starting point is a ubiquitous plasma protein like Human Serum Albumin (HSA) . HSA is a primary carrier of various drugs and exogenous compounds in the bloodstream, making it a highly relevant subject for interaction studies.[3] For this guide, we will proceed using HSA (PDB ID: 2BXA) as our model receptor.

The Ligand: this compound: The small molecule, this compound, must be accurately represented in a three-dimensional format. Its structure can be obtained from databases like PubChem and prepared to ensure correct protonation states and atomic charges, which are fundamental for calculating interaction energies.

The Workflow: An Overview

The entire process can be conceptualized as a multi-stage funnel, moving from broad possibilities to a refined, dynamic understanding of the interaction.

Caption: Overall workflow for in silico this compound-protein interaction analysis.

Experimental Protocol: System & Force Field Preparation

This protocol establishes the foundational files required for all subsequent steps. The choice of force field is paramount as it dictates the potential energy function used to describe the system's physics. We will use the CHARMM36 force field for the protein and the compatible CHARMM General Force Field (CGenFF) for the this compound ligand, ensuring a consistent and well-validated parameter set.[4][5][6][7][8]

Objective: To prepare receptor (HSA) and ligand (this compound) files and select an appropriate force field.

Methodology:

-

Protein Preparation:

-

Download the protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 2BXA).

-

Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules: water (HOH), co-crystalized ligands, and any other heteroatoms not critical to the study.

-

Inspect the protein for missing residues or loops. If significant gaps exist, they may need to be modeled using tools like MODELLER. For this guide, we assume a complete structure.

-

Add hydrogen atoms to satisfy the valency of all atoms, assuming a physiological pH of 7.4.[9]

-

Save the cleaned protein structure as protein_clean.pdb.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem as a SMILES string or SDF file).

-

Convert the 2D structure into a 3D conformation using a tool like Open Babel.

-

Generate parameters and topology for this compound compatible with the CHARMM force field. This is a critical step. The CGenFF server is the authoritative tool for this process.[3][8]

-

Upload the this compound .mol2 file to the CGenFF server.

-

The server will return a stream file (.str) containing the ligand's topology and parameters. Any penalties on the parameters should be low, indicating a good match to existing parameters. High penalties may necessitate further manual parameterization, an advanced topic beyond this guide.

-

-

-

Force Field Selection:

-

For subsequent steps in GROMACS, ensure the CHARMM36 force field port is available. These files can be downloaded from authoritative sources like the MacKerell lab website.[10] This provides the necessary parameters for all standard amino acid residues.

-

Part 2: Molecular Docking: Identifying the Binding Interface

The Docking Principle: A Static Snapshot

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein.[1][11] It is fundamentally a search algorithm coupled with a scoring function. The algorithm explores various poses within a defined binding site, and the scoring function estimates the binding affinity for each pose, typically in kcal/mol.[12] We will use AutoDock Vina , a widely cited and highly effective open-source docking program.[13][14]

Caption: The sequential workflow for a GROMACS MD simulation.

Experimental Protocol: MD Simulation with GROMACS

Objective: To simulate the this compound-HSA complex in a solvated environment to assess its stability and dynamics.

Methodology:

-

System Building:

-

Create the Complex: Combine the coordinates of the protein (protein_clean.pdb) and the selected best pose of this compound (iopydone_pose1.pdb) into a single complex.pdb file.

-

Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein using the CHARMM36 force field. [3]This creates a topol.top file describing the molecular structure and interactions.

-

Incorporate Ligand Topology: Manually edit the topol.top file to include the this compound stream file (.str) generated by CGenFF. This requires converting the CHARMM format to GROMACS format, often done with available scripts.

-

Define Simulation Box: Use gmx editconf to define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance of 1.0 nm between the complex and the box edge. This prevents the complex from interacting with its own periodic image. [3] * Solvation: Use gmx solvate to fill the simulation box with water molecules (e.g., TIP3P water model).

-

Adding Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M). This is critical for realistic electrostatic calculations. [15]

-

-

Energy Minimization:

-

The system now contains steric clashes. Energy minimization using gmx grompp and gmx mdrun with a steepest descent algorithm removes these bad contacts and brings the system to a local energy minimum.

-

-

Equilibration (Two Phases):

-

NVT Ensemble (Constant Volume & Temperature): Perform a short simulation (e.g., 1 ns) to bring the system to the target temperature (e.g., 300 K) and allow the solvent to equilibrate around the protein-ligand complex, which is held in place with position restraints. This ensures thermal stability. [3][16][15] * NPT Ensemble (Constant Pressure & Temperature): Perform another short simulation (e.g., 1-5 ns) to bring the system to the target pressure (e.g., 1 bar). This ensures the correct system density. The position restraints on the complex are typically maintained. [3][16][15] * Self-Validation Check: Monitor the temperature and pressure plots during these steps. They should stabilize around the target values, confirming the system is well-equilibrated.

-

-

Production MD:

-

Remove the position restraints.

-

Run the main simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns). This is the data-gathering phase. Execute with gmx mdrun.

-

Part 4: Post-Simulation Analysis: Extracting Actionable Insights

The raw output of an MD simulation is a trajectory file—a record of the position, velocity, and energy of every atom at discrete time steps. This data must be analyzed to yield meaningful biological insights. The visualization program VMD (Visual Molecular Dynamics) is an excellent tool for this purpose. [17][18][19][20][21]

Key Analytical Metrics

-

Root Mean Square Deviation (RMSD):

-

Causality: RMSD measures the deviation of the protein's backbone (or the ligand's heavy atoms) from a reference structure (usually the starting frame). A low, stable RMSD value indicates the complex is structurally stable. A high, fluctuating RMSD suggests significant conformational changes or instability.

-

Execution: Use gmx rms.

-

-

Root Mean Square Fluctuation (RMSF):

-

Causality: RMSF is calculated per-residue and identifies which parts of the protein are flexible or rigid during the simulation. High RMSF values in binding site loops, for instance, can indicate induced-fit mechanisms.

-

Execution: Use gmx rmsf.

-

-

Interaction Analysis:

-

Causality: This is the core of the analysis, revealing why the ligand remains bound. We can quantify specific interactions that contribute to binding affinity.

-

Hydrogen Bonds: Calculate the number of hydrogen bonds formed between this compound and the protein over time. Persistent H-bonds are strong indicators of stable binding. Use gmx hbond.

-

Hydrophobic and van der Waals Contacts: Analyze the close contacts between nonpolar groups on the ligand and protein. These are often the primary drivers of binding for many small molecules.

-

Data Presentation: MD Analysis Summary

Table for Stability Metrics:

| Metric | Analyte | Average Value (ns) | Fluctuation (ns) | Interpretation |

| RMSD | Protein Backbone | 0.25 | ± 0.05 | High structural stability |

| RMSD | This compound (fit to protein) | 0.15 | ± 0.03 | Ligand remains stably bound in the pocket |

Table for Key Interactions:

| Interaction Type | Protein Residue | Ligand Atom Group | Occupancy (%) | Significance |

| Hydrogen Bond | ARG-218 | Carboxyl Oxygen | 85.2 | Key electrostatic anchor |

| Hydrogen Bond | TYR-150 | Hydroxyl Group | 65.7 | Stabilizing interaction |

| Hydrophobic Contact | TRP-214 | Pyridine Ring | >90.0 | Strong van der Waals packing |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound-protein interactions. By progressing logically from static docking to dynamic simulation and detailed analysis, researchers can develop a deep, atomic-level understanding of the binding event. The causality behind each methodological choice—from force field selection to the stages of equilibration—is critical for generating trustworthy and reproducible results. This framework not only provides a protocol but also instills a strategic approach to computational molecular science, empowering researchers to move beyond simple prediction and toward genuine mechanistic insight.

References

-

Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-90. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Lee, T. S., et al. (2016). Force fields for small molecules. Current opinion in structural biology, 40, 65-73. [Link]

-

Hilaris Publisher. (2023). Computational Tools for Protein-ligand Interaction Prediction. Hilaris Publisher. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

Aier, I., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162. [Link]

-

Shin, W. H., et al. (2019). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Molecules and cells, 42(6), 435. [Link]

-

Zhang, Z., et al. (2019). Toward High-Throughput Predictive Modeling of Protein Binding/Unbinding Kinetics. Journal of chemical information and modeling, 59(10), 4477-4488. [Link]

-

Austra & Lian. (2022). Protein-Ligand Interaction Prediction Using Computational Tools. American Journal of Bioinformatics. [Link]

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]

-

Dr. S. Paul. (2023). Tutorial 6: Basic concept of Molecular Docking. YouTube. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

-

Wikipedia. AMBER. Wikipedia. [Link]

-

CD ComputaBio. Applications of Visual Molecular Dynamics Software. CD ComputaBio. [Link]

-

Wu, J., et al. (2023). Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. [Link]

-

Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]

-

Frontiers. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics. [Link]

-

Bioinformatics Insights. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Yang, Y., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Briefings in bioinformatics, 21(1), 269-281. [Link]

-

Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Farhan Haq. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

Dr. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

DiPhyx. (2024). Navigating AMBER Force Fields. DiPhyx Stories. [Link]

-

Digital Scholars at Rochester. Teaching Students to Explore Protein Structures Using the Visual Molecular Dynamics (VMD) program and 3D Printing. University of Rochester. [Link]

-

Oxford Academic. (2018). Automatic generation of bioinformatics tools for predicting protein–ligand binding sites. Bioinformatics, 34(17), 2941-2949. [Link]

-

Best, R. B., et al. (2012). Recent developments and applications of the CHARMM force fields. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(6), 899-916. [Link]

-

Health Sciences Library System. VMD -- Visual Molecular Dynamics. University of Pittsburgh. [Link]

-

Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

-

Zhang, Z., et al. (2022). Predicting biomolecular binding kinetics: A review. Journal of Molecular Graphics and Modelling, 115, 108219. [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

-

Beckstein Lab. Visualizing and analysing Molecular Dynamics trajectories with VMD. Arizona State University. [Link]

-

Bioinformatics online. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

-

Park, H., & Lee, J. (2017). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International journal of molecular sciences, 18(2), 233. [Link]

-

Cuzzolin, A., et al. (2022). Perspectives on Ligand/Protein Binding Kinetics Simulations: Force Fields, Machine Learning, Sampling, and User-Friendliness. Journal of Chemical Theory and Computation, 18(11), 6559-6571. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Lemkul, J. A., & Allen, W. J. (2023). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Journal of Chemical Information and Modeling, 63(14), 4341-4347. [Link]

-

GROMACS. Force fields in GROMACS. GROMACS Manual. [Link]

-

Lenselink, E. B., et al. (2018). Prediction of Drug-Target Binding Kinetics for Flexible Proteins by Comparative Binding Energy Analysis. ChemRxiv. [Link]

-

BioExcel. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]

-

ResearchGate. (2025). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. ResearchGate. [Link]

-

See, Y. X., et al. (2017). A Guide to In Silico Drug Design. The Malaysian journal of medical sciences: MJMS, 24(5), 1. [Link]

-

Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules, 26(11), 3108. [Link]

-

FourthBrain. (2022). How to Use Deep Learning to Predict Drug Target Interactions. YouTube. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. bioinformaticsreview.com [bioinformaticsreview.com]

- 4. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 10. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. VMD: visual molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Applications of Visual Molecular Dynamics Software - CD ComputaBio [computabio.com]

- 19. Teaching Students to Explore Protein Structures Using the Visual Molecular Dynamics (VMD) program and 3D Printing – DigITaL [dslab.digitalscholar.rochester.edu]

- 20. VMD -- Visual Molecular Dynamics | HSLS [hsls.pitt.edu]

- 21. Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation [becksteinlab.physics.asu.edu]

An Exploratory Screening of Iopydone for Therapeutic Potential: A Technical Guide

Executive Summary: Iopydone, chemically known as 3,5-diiodo-4(1H)-pyridinone, is a molecule with a well-documented history as a radiopaque contrast agent, particularly in bronchography.[1][2] Its high iodine content and resulting electron density made it suitable for medical imaging applications.[1][3] However, beyond this singular application, its broader biological activities remain largely unexplored. The principle of drug repurposing—finding new therapeutic uses for existing compounds—offers a resource-efficient pathway to novel treatments. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-pronged strategy for the exploratory screening of this compound to uncover new therapeutic potential. We will detail a logical, field-proven workflow, integrating in silico modeling, targeted in vitro assays, and preliminary safety assessments, providing both the "how" and the "why" behind each experimental decision.

This compound: Profile of a Candidate

Before initiating a screening campaign, a thorough understanding of the candidate molecule is paramount. This compound's known characteristics provide the foundational knowledge for hypothesis generation and assay design.

Physicochemical Profile

This compound is a crystalline solid with distinct properties that influence its handling and biological interactions.[1][2] Its insolubility in water but solubility in alkaline solutions, for instance, dictates the choice of vehicle for in vitro assays, with Dimethyl Sulfoxide (DMSO) being a common starting point.

| Property | Value | Source(s) |

| Systematic Name | 3,5-diiodo-4(1H)-pyridinone | [1][4] |

| CAS Registry Number | 5579-93-1 | [1][4][5] |

| Molecular Formula | C₅H₃I₂NO | [1][3][4] |

| Molecular Weight | 346.89 g/mol | [1][3][4] |

| Melting Point | 321°C (with decomposition) | [1][3] |

| Solubility | Practically insoluble in water; Soluble in DMSO and caustic alkalies. | [1][2][3] |

| GHS Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, Skin/Eye/Respiratory Irritant) | [4] |

Rationale for Exploratory Screening

The motivation to screen this compound stems from several key observations:

-

Structural Alerts: The iodinated pyridinone core is a structural motif present in various bioactive compounds. Iodine's inclusion can enhance lipophilicity and modulate binding interactions.

-

Known Bioactivity of Halogenated Compounds: Many halogenated organic molecules exhibit potent antimicrobial, antiviral, and antiproliferative activities.[6][7]

-

Preliminary Data: Limited in vitro studies have suggested that this compound may possess antimicrobial properties, with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Pseudomonas aeruginosa.[1] This provides a critical, actionable starting point for investigation.

Phase I: Hypothesis Generation and Target Identification

A successful screening campaign is not a random search but a hypothesis-driven inquiry. The initial phase focuses on predicting potential biological targets and mechanisms of action using computational tools and literature analysis. This approach narrows the experimental field and conserves resources.

In Silico Target Fishing

Target fishing, or reverse docking, is a computational method that predicts potential protein targets for a small molecule by screening its structure against a large database of protein binding sites.[[“]] This is an invaluable first step to generate novel, testable hypotheses beyond the obvious.

Experimental Workflow: In Silico Target Identification

Caption: Workflow for in silico target fishing of this compound.

Rationale: This workflow prioritizes efficiency. Before committing to expensive and time-consuming wet-lab experiments, we can generate a data-driven list of proteins that this compound is most likely to interact with. This allows for the design of highly specific and relevant in vitro assays.

Literature-Based Hypothesis

The existing hint of antimicrobial activity provides a strong, literature-supported starting point.[1] The screening strategy should therefore include assays to confirm and expand upon this finding. Furthermore, the presence of iodine suggests potential interactions with pathways sensitive to oxidative stress.[3]

Phase II: The In Vitro Screening Cascade

This phase translates the hypotheses from Phase I into a tiered series of wet-lab experiments. The cascade is designed to move from broad, high-throughput screens to more specific, mechanism-of-action studies.[9][10]

Experimental Workflow: Tiered In Vitro Screening

Caption: Integrating ADMET predictions with in vitro results.

Predicted ADMET Properties of this compound

Using established computational models, we can generate a profile like the one below.

| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development |

| LogP (Lipophilicity) | 1.8 | Good balance for membrane permeability and aqueous solubility. |

| Aqueous Solubility | Low | Consistent with experimental data; may require formulation development. |

| GI Absorption | High | Likely to be orally bioavailable. |

| BBB Permeant | No | Unlikely to cause central nervous system side effects. |

| CYP450 Inhibitor | Inhibitor of CYP2C9 | Potential for drug-drug interactions. Needs experimental validation. |

| hERG Blocker | Low Probability | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Predicted Positive | Red Flag: Potential for genotoxicity. Requires urgent experimental validation. |

Scientist's Note: In silico predictions are not substitutes for experimental data. They are probabilistic tools used to prioritize resources. A "red flag" like predicted mutagenicity does not immediately terminate a project but elevates the priority of the corresponding in vitro safety assay.

Phase IV: Preliminary Safety & Toxicity Assessment

Toxicity is a leading cause of drug attrition. [11]Therefore, conducting key safety assays early in the screening process is a critical, self-validating step. [12][13]Based on the in silico ADMET profile, an in vitro genotoxicity test is the highest priority.

Protocol 3: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium. This is a standard test for genotoxicity. [14] Methodology:

-

Strain Selection: Use a panel of at least four Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction). This determines if this compound itself or its metabolites are mutagenic.

-

Exposure:

-

Plate Incorporation Method: Mix the tester strain, this compound (at several concentrations), and S9 mix (if used) in molten top agar. Pour this mixture onto minimal glucose agar plates.

-

Controls: Include a vehicle control (DMSO) and known mutagens for each strain, both with and without S9, as positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Readout: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

Trustworthiness: The validity of an Ames test rests entirely on its controls. The spontaneous reversion rate of the vehicle control must be within historical limits for the lab, and the positive controls must induce a robust increase in revertants. This ensures the test system is functioning correctly.

Synthesis and Path Forward

This technical guide outlines a systematic, four-phase approach to the exploratory screening of this compound. By integrating computational predictions with a tiered in vitro screening cascade and prioritized safety testing, researchers can efficiently evaluate the molecule's therapeutic potential.

Should this compound demonstrate confirmed, potent, and selective bioactivity (e.g., strong antibacterial effect with a high IC₅₀ against human cells) and pass preliminary safety hurdles (e.g., a negative Ames test), the next logical steps would involve:

-

Lead Optimization: Synthesizing analogues of this compound to improve potency and ADMET properties.

-

Advanced In Vitro Studies: Investigating mechanisms of action in greater detail.

-

In Vivo Models: Testing the compound's efficacy and safety in a relevant animal model of the identified disease.

This structured exploration provides a robust framework for unlocking the hidden therapeutic value of established chemical entities like this compound.

References

- This compound - 5579-93-1 - Vulcanchem. Vulcanchem.

- In Vitro Assays | For successful drug discovery programs. AXXAM.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- What are the applications of in silico screening in drug discovery?. Consensus.

- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.

- In vitro assays | 300 cells lines | CRO services. Oncodesign Services.

- This compound | C5H3I2NO | CID 21752. PubChem, NIH.

- Buy this compound | 5579-93-1 | >98%. Smolecule.

- In Silico Drug Screening. BioSolveIT.

- A Guide to In Silico Drug Design. PubMed Central, NIH.

- The Importance of In Vitro Assays. Visikol.

- What is in silico drug discovery?.

- Exploring In Silico Modeling: Applic

- This compound. DrugFuture.

- This compound - CAS Common Chemistry. CAS.

- Preliminary acute toxicity assessment of pharmaceutical compounds by Caenorhabditis elegans. Chinese Journal of Pharmacology and Toxicology.

- Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. MDPI.

- Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology.

- Iopidine : Uses, Side Effects, Interactions, Dosage. Pillintrip.

- Guidance for Industry, Investigators, and Reviewers: Explor

- Explor

- Onsite Drug Testing: Wh

- The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Altern

- Early toxicity screening strategies.

- Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. MDPI.

- Drug Testing - St

- SAMHSA Guidelines for Drugs of Abuse Testing. Thermo Fisher Scientific.

- Phytochemistry, Bioactivity, and Toxicological Duality of Oxytropis glabra DC: A Review. MDPI.

- Biological activity of tropolone. PubMed.

- Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived

Sources

- 1. This compound (5579-93-1) for sale [vulcanchem.com]

- 2. This compound [drugfuture.com]

- 3. Buy this compound | 5579-93-1 | >98% [smolecule.com]

- 4. This compound | C5H3I2NO | CID 21752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]